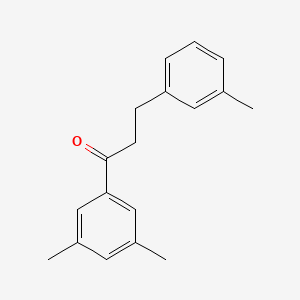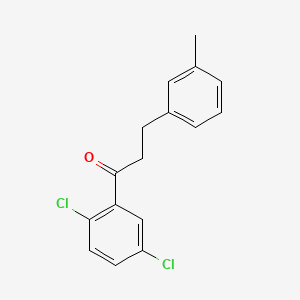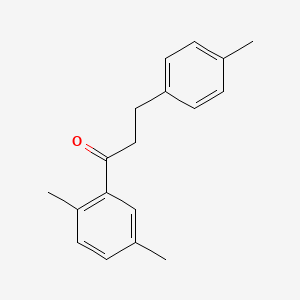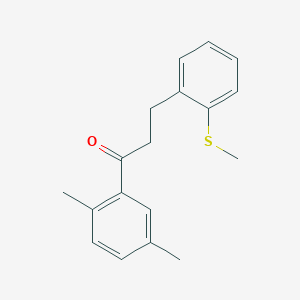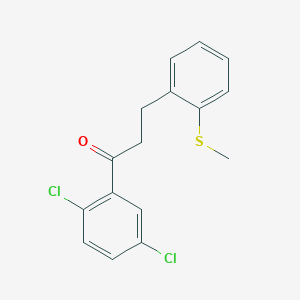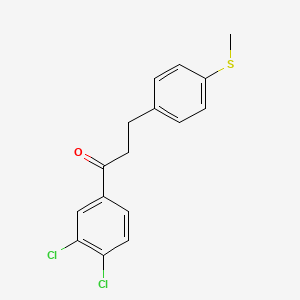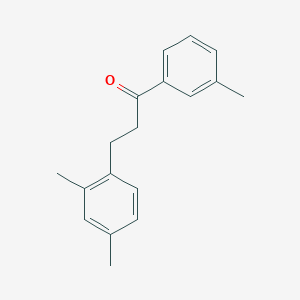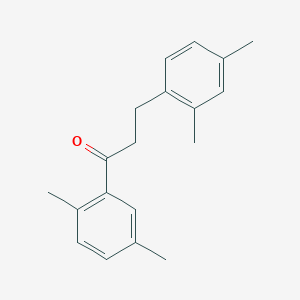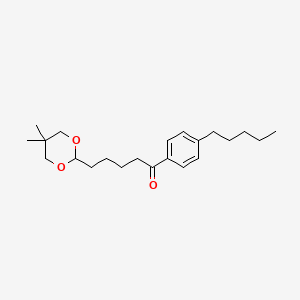
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-pentylvalerophenone
Overview
Description
The compound “5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-pentylvalerophenone” is a complex organic molecule. It contains a 1,3-dioxane ring, which is a type of acetal, a functional group that features an oxygen atom bonded to two carbon atoms . This compound also contains a pentyl group and a phenone group, which is a carbonyl group bonded to a benzene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,3-dioxane ring, possibly through an acetal formation reaction. The pentyl group and the phenone could be introduced through various organic reactions, such as Friedel-Crafts acylation .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,3-dioxane ring, the pentyl chain, and the phenone group. The 1,3-dioxane ring is a six-membered ring with two oxygen atoms and four carbon atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The 1,3-dioxane ring could potentially be opened under acidic or basic conditions. The carbonyl group in the phenone could undergo various reactions, such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carbonyl group and the nonpolar pentyl chain would likely give this compound both polar and nonpolar characteristics .Scientific Research Applications
1. Application in Solar Cells
A study by Jørgensen and Krebs (2005) discussed the use of monomers related to 5-(5,5-dimethyl-1,3-dioxan-2-YL)-4'-pentylvalerophenone in the stepwise synthesis of oligophenylenevinylenes (OPVs). These OPVs were tested as active materials in photovoltaic cells, achieving conversion efficiencies ranging from 0.5-1% in blends with a soluble C(60) derivative. This application demonstrates the potential use of such compounds in renewable energy technologies, particularly in the field of solar energy conversion (Jørgensen & Krebs, 2005).
2. Application in Chemical Synthesis and Structural Analysis
Kuhn, Al-Sheikh, and Steimann (2003) synthesized a compound closely related to 5-(5,5-dimethyl-1,3-dioxan-2-YL)-4'-pentylvalerophenone and conducted a crystal structure analysis to understand its properties. This research highlights the use of such compounds in advancing the understanding of molecular structures and reactions, contributing to the broader field of organic chemistry and materials science (Kuhn et al., 2003).
3. Application in the Synthesis of Anti-inflammatory Agents
Li et al. (2008) explored the synthesis of N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids, which are structurally related to the compound . They evaluated these compounds for their anti-inflammatory activities and conducted a QSAR analysis. This study indicates the potential of such compounds in pharmaceutical research, specifically in the development of novel anti-inflammatory drugs (Li et al., 2008).
properties
IUPAC Name |
5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-pentylphenyl)pentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O3/c1-4-5-6-9-18-12-14-19(15-13-18)20(23)10-7-8-11-21-24-16-22(2,3)17-25-21/h12-15,21H,4-11,16-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEIAVHEZNDACV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)CCCCC2OCC(CO2)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645989 | |
| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-pentylphenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-pentylvalerophenone | |
CAS RN |
898755-48-1 | |
| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-pentylphenyl)-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-pentylphenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



